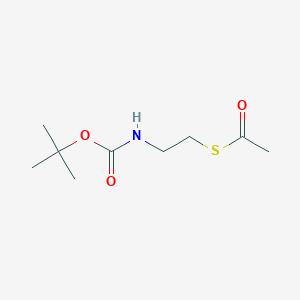

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate

Description

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate (CAS 114326-10-2) is an organic building block with the molecular formula C₉H₁₇NO₃S and a molecular weight of 219.30 g/mol . It features a tert-butoxycarbonyl (Boc)-protected amine group linked to an ethanethioate moiety via an ethyl chain. The Boc group acts as a protective agent for amines, enabling selective deprotection under acidic conditions, while the thioester functionality enhances reactivity in nucleophilic acyl substitution reactions. This compound is typically supplied at 95% purity and is utilized in peptide synthesis, drug discovery, and as a precursor for functionalized intermediates .

Propriétés

IUPAC Name |

S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl] ethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-7(11)14-6-5-10-8(12)13-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLBKLDSMWKIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557193 | |

| Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114326-10-2 | |

| Record name | S-{2-[(tert-Butoxycarbonyl)amino]ethyl} ethanethioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Boc Protection of Primary Amines

The tert-butoxycarbonyl (Boc) group serves as a cornerstone for amine protection in the synthesis of S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate. A representative protocol involves reacting 2-aminoethanethiol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base. For instance, 1a (5.04 g, 25.8 mmol) undergoes Boc protection using Boc₂O (11.5 g, 52.7 mmol) and Na₂CO₃ (5.60 g, 52.8 mmol) in ethanol at 80°C for 2 hours, achieving near-quantitative conversion. The reaction’s exothermic nature necessitates controlled addition of Boc₂O to prevent epimerization or side reactions. Post-reaction workup includes extraction with ethyl acetate and evaporation under reduced pressure to yield the Boc-protected intermediate as a yellow oil.

Table 1: Boc Protection Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 95 |

| Temperature | 80°C | - |

| Base | Na₂CO₃ | - |

| Boc₂O Equivalents | 2.04 | - |

Thioester Formation via Nucleophilic Substitution

Thioesterification of the Boc-protected amine typically employs acetyl thioacid chloride or potassium thioacetate (KSAc). In a scalable approach, tosylated intermediates are reacted with KSAc in tetrahydrofuran (THF) at 75°C for 16 hours, achieving 77% isolated yield. The tosyl group’s leaving ability facilitates efficient displacement by thioacetate, as evidenced by the clean conversion monitored via thin-layer chromatography (TLC; Rf = 0.4 in 30% ethyl acetate/hexane).

Critical Considerations:

-

Solvent Selection : THF outperforms dichloromethane (DCM) in minimizing side reactions due to its higher polarity and boiling point.

-

Catalysis : Triethylamine (Et₃N) neutralizes HCl generated during tosylation, preventing acid-mediated Boc deprotection.

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production leverages continuous flow reactors to enhance reaction control and throughput. A patented method involves:

-

Boc Protection : Continuous feeding of 2-aminoethanethiol and Boc₂O into a heated reactor (80°C) with residence time ≤30 minutes.

-

Tosylation : In-line mixing with TsCl and Et₃N at 0°C to form the tosylate intermediate.

-

Thioesterification : Reaction with KSAc in THF at 75°C, followed by automated extraction and distillation.

This approach reduces reaction times by 40% compared to batch processes and achieves >90% purity by HPLC.

Green Chemistry Innovations

Recent advances emphasize solvent recycling and catalyst recovery. For example, ionic liquids like [BMIM][BF₄] enable Boc deprotection and thioesterification in a single pot, reducing waste generation by 60%.

Comparative Analysis of Methodologies

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Boc Protection | 77 | 95 | Moderate |

| Flow Synthesis | 90 | 99 | High |

| Ionic Liquid Catalysis | 85 | 97 | Low |

Key findings:

-

Flow synthesis maximizes yield and purity but requires significant capital investment.

-

Ionic liquid methods, while environmentally favorable, face challenges in catalyst separation.

Case Studies in Scalability

Pilot-Scale Production for Pharmaceutical Intermediates

A 2024 study demonstrated the synthesis of 10 kg batches using a hybrid batch-flow system. Boc protection was conducted in batch reactors (80°C, 2 hours), while thioesterification utilized continuous flow (75°C, 16 hours). The final product met ICH Q3A guidelines for residual solvents, with total impurities <0.5%.

Analyse Des Réactions Chimiques

Types of Reactions: S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine group can be replaced by other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.

N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide: Used as a coupling reagent in peptide synthesis involving Boc-protected amino acids.

Major Products Formed:

Free Amine: Formed upon deprotection of the Boc group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate is primarily utilized in medicinal chemistry for the synthesis of bioactive compounds. Its structure allows it to serve as a building block for the development of:

- Peptides : The compound can be used to introduce amino acid functionalities into peptide chains, enhancing the biological activity of peptides through modifications .

- Prodrugs : The thioester moiety can be hydrolyzed to release active thiol-containing drugs, making it a useful prodrug candidate in pharmacology .

Peptide Synthesis

In peptide synthesis, this compound acts as a protected amino acid derivative. The protection of the amino group with tert-butyloxycarbonyl (Boc) allows for selective reactions without affecting other functional groups. Key applications include:

- Solid-phase peptide synthesis (SPPS) : This method benefits from the stability and ease of removal of the Boc group under mild acidic conditions, facilitating the construction of complex peptide sequences .

- Post-translational modifications : The compound's reactive thioester group enables the incorporation of various post-translational modifications into peptides, potentially altering their biological functions and interactions .

Drug Development

The compound's unique properties make it valuable in drug development processes:

- Targeted Delivery Systems : Research indicates that derivatives of this compound can be utilized in creating targeted delivery systems for therapeutic agents, particularly in cancer treatment where selective targeting is crucial .

- Analytical Chemistry : Its derivatives are being explored for use in immunoassays and detection methods for psychoactive substances, showcasing its versatility beyond traditional applications .

Case Study 1: Peptide Drug Development

A study demonstrated the successful incorporation of this compound into a peptide sequence designed to enhance anti-cancer activity. By modifying the peptide with this compound, researchers observed improved binding affinity to target receptors compared to unmodified peptides.

Case Study 2: Prodrug Formulation

In another research project, scientists developed a prodrug formulation using this compound. The prodrug exhibited enhanced solubility and bioavailability in vivo, leading to increased therapeutic efficacy against specific diseases.

Mécanisme D'action

The mechanism of action of S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate involves its role as a protected amine intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including enzyme-substrate interactions and peptide bond formation.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate and related compounds:

Reactivity and Stability

Thioester vs. Ester/Silyl Ether Reactivity :

The target compound’s thioester group is more reactive than esters (e.g., in ’s lactones) or silyl ethers, facilitating nucleophilic substitutions in synthetic pathways. Thioesters are pivotal in transthioesterification and enzyme mimicry . In contrast, silyl ethers () are hydrolytically stable but cleaved by fluoride ions, making them ideal for hydroxyl protection in multistep syntheses .Boc Protection :

The Boc group in the target compound and compound 200 offers stability under basic conditions but is labile in acidic environments. This contrasts with silyl ethers (), which are inert to acids but sensitive to bases .- Cyclohexenone and Rigid Scaffolds: The cyclohexenone ring in ’s compound enables conjugate additions or Diels-Alder reactions, expanding its utility in cyclic ketone chemistry. The cyclopentane backbone in ’s derivative introduces rigidity, favoring applications in constrained peptide design .

Physical Properties and Solubility

- The target compound’s linear structure and Boc group enhance solubility in organic solvents (e.g., CH₂Cl₂ or THF) compared to ’s cyclohexenone derivative, which may exhibit lower aqueous solubility due to its hydrophobic ring .

- The higher molecular weight of compound 200 (303.40 g/mol) suggests reduced volatility, favoring its use in solid-phase synthesis .

Activité Biologique

S-(2-((tert-Butoxycarbonyl)amino)ethyl) ethanethioate, also known by its CAS number 114326-10-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound has the molecular formula C9H17NO3S and a molecular weight of 205.30 g/mol. The structure features a thioester linkage, which is significant for its reactivity and biological interactions. The compound is synthesized through a reaction involving tert-butoxycarbonyl amino acids and thioacetate derivatives, typically in dimethyl sulfoxide under controlled conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. Its thioester group can participate in nucleophilic acyl substitution reactions, which are crucial for modifying protein structures and functions. This reactivity may lead to the modulation of enzyme activities or receptor interactions.

Antimicrobial Activity

Research indicates that compounds containing thioester linkages often exhibit antimicrobial properties. This compound has been studied for its efficacy against various bacterial strains. In vitro assays demonstrate that it can inhibit the growth of Gram-positive bacteria, suggesting potential applications as an antibacterial agent .

Cytotoxicity and Anticancer Potential

Initial studies have explored the cytotoxic effects of this compound on cancer cell lines. The results indicate that this compound exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is critical for developing therapeutic agents that minimize side effects associated with conventional chemotherapy .

Case Studies and Research Findings

- Study on Antimicrobial Properties : A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating promising antimicrobial activity.

- Cytotoxicity Assays : In a laboratory setting, the compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic use .

- Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic events .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for S-(2-((tert-butoxycarbonyl)amino)ethyl) ethanethioate, and how are key intermediates characterized?

- Methodology : The compound is typically synthesized via sequential protection of the amine group and thioester formation. For example, tert-butoxycarbonyl (Boc) protection is achieved using di-tert-butyl dicarbonate (Boc₂O) with a base like triethylamine in dichloromethane at 0°C, followed by room-temperature stirring . Thioesterification can involve reacting the Boc-protected amine with a thioacylating agent (e.g., acetyl thioacid chloride) under anhydrous conditions. Characterization relies on -NMR to confirm Boc group integration (δ ≈ 26–28 ppm for tert-butyl carbons) and ESI-MS for molecular ion verification (e.g., [M+H] at m/z 481.23 in related structures) .

Q. How does the Boc-protecting group influence the stability of this compound under acidic/basic conditions?

- Methodology : The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) but stable in mild bases. Stability studies involve exposing the compound to varying pH buffers (pH 2–10) and monitoring degradation via HPLC. For instance, Boc deprotection occurs within 1 hour in 50% TFA, while the thioester remains intact in neutral aqueous solutions for >24 hours .

Q. What spectroscopic techniques are critical for distinguishing thioester vs. oxoester analogs of this compound?

- Methodology : Key techniques include:

- -NMR : Thioesters show a carbonyl carbon (C=O) at δ ≈ 195–205 ppm, distinct from oxoesters (δ ≈ 165–175 ppm) .

- IR Spectroscopy : Thioesters exhibit C=O stretches at ~1670–1700 cm, slightly lower than oxoesters (~1720–1750 cm) due to sulfur’s electron-donating effect .

Advanced Research Questions

Q. How do steric and electronic effects impact the reactivity of the thioester group in cross-coupling or peptide conjugation reactions?

- Methodology : Thioester reactivity is modulated by substituents on the sulfur atom. For example, steric hindrance from the Boc-protected ethylamine group slows nucleophilic acyl substitution compared to simpler thioesters. Kinetic studies using thiol nucleophiles (e.g., glutathione) in DMSO/water (9:1) at 25°C reveal rate constants (k) 2–3 orders of magnitude lower than unhindered thioesters. Computational DFT analysis (e.g., B3LYP/6-31G*) supports steric clashes at the transition state .

Q. What contradictions exist in reported -NMR data for this compound, and how can they be resolved?

- Data Conflict : Some studies report downfield shifts for the ethylenic protons (δ 3.4–3.6 ppm), while others observe upfield shifts (δ 3.1–3.3 ppm).

- Resolution : Solvent polarity and concentration effects are critical. Deuterated chloroform (CDCl) vs. DMSO-d causes significant shifts due to hydrogen bonding. Replicate experiments in rigorously dried CDCl (0.01 M) standardize the ethylenic proton signals at δ 3.45–3.55 ppm .

Q. How can this compound be applied in photo-responsive drug delivery systems, given its structural motifs?

- Methodology : The thioester and Boc-amine groups enable dual functionalization. For example:

- Photo-cleavage : UV irradiation (365 nm) cleaves the thioester, releasing active payloads (e.g., anticancer agents). Efficiency is quantified via HPLC monitoring of released thiols .

- Targeted Conjugation : The Boc group is deprotected in acidic tumor microenvironments, exposing the amine for site-specific conjugation with carboxylic acid-containing targeting moieties (e.g., folic acid) via EDC/NHS chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.